molecular formula C18H17ClN2OS B2561393 {5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318959-22-7

{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol

Katalognummer B2561393
CAS-Nummer: 318959-22-7
Molekulargewicht: 344.86
InChI-Schlüssel: NJJXVNUMZSWLFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol, also known as 4-chlorobenzylsulfanyl-1-methyl-3-phenylpyrazol-4-yl methanol, is a small molecule that has been used in a wide range of scientific research applications. It has a variety of biochemical and physiological effects, both in vitro and in vivo, and has been used in a number of lab experiments.

Wissenschaftliche Forschungsanwendungen

Pharmacological Interactions and Therapeutic Uses

  • Alcohol Dehydrogenase Inhibition : 4-Methylpyrazole, a related compound, has been studied for its ability to inhibit alcohol dehydrogenase activity. It's considered a potential replacement for ethanol in the treatment of methanol and ethylene glycol intoxications due to its longer duration of action and fewer adverse effects. Studies in humans have demonstrated that it can significantly decrease the rate of elimination of ethanol and mutually inhibit the metabolism of ethanol and itself, suggesting its effectiveness in blocking methanol or ethylene glycol metabolism (Jacobsen et al., 1996).

  • Treatment of Methanol Poisoning in Pediatrics : Fomepizole, another compound structurally related to "{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol", has been used in treating methanol toxicity in children, avoiding the need for ethanol infusion and its side effects. This suggests its efficacy and safety in pediatric populations for managing methanol poisoning (Brown et al., 2001).

  • NOP Receptor Antagonism : LY2940094, a potent and selective NOP antagonist with a similar structural moiety, has shown therapeutic potential for conditions like obesity, eating disorders, and depression. The compound effectively penetrated the human brain, and oral doses achieved sustainably high levels of NOP receptor occupancy, suitable for testing clinical efficacy (Raddad et al., 2016).

  • Anxiolytic Activity : A compound structurally similar to "{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol" demonstrated anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity. This points to its potential use in anxiety-related disorders (Brito et al., 2017).

  • Metabolism and Disposition Studies : Studies on similar compounds have focused on understanding their metabolism and disposition in humans, pointing to the importance of characterizing such properties for therapeutic applications. For instance, venetoclax, a B-cell lymphoma-2 protein inhibitor, showed that it was primarily cleared by hepatic metabolism, with significant findings on its unusual metabolites and their formation pathways (Liu et al., 2017).

Eigenschaften

IUPAC Name

[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-21-18(23-12-13-7-9-15(19)10-8-13)16(11-22)17(20-21)14-5-3-2-4-6-14/h2-10,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJXVNUMZSWLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.